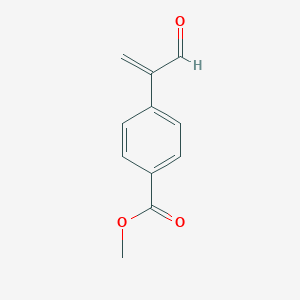
Benzoic acid, 4-(1-formylethenyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-(1-formylethenyl)-, methyl ester: is an organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of a benzoic acid core with a 4-(1-formylethenyl) substituent and a methyl ester functional group. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-(1-formylethenyl)-, methyl ester can be achieved through several synthetic routes. One common method involves the reaction of benzoic acid derivatives with appropriate aldehydes under specific reaction conditions. For instance, the use of catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts can facilitate the reaction . The reaction typically involves reflux conditions in water for about 45 minutes, yielding the desired product with high efficiency .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzoic acid, 4-(1-formylethenyl)-, methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the formylethenyl and methyl ester functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the formylethenyl group to a carboxylic acid.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the formylethenyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoic acid core, facilitated by reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoic acid derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, benzoic acid, 4-(1-formylethenyl)-, methyl ester is used as a precursor for the synthesis of various heterocyclic compounds.
Biology and Medicine: In biological and medical research, this compound is investigated for its potential therapeutic properties. It has been studied for its antimicrobial, antifungal, and anticancer activities. Researchers are exploring its use in developing new pharmaceuticals and therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other chemical intermediates. Its unique chemical properties make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of benzoic acid, 4-(1-formylethenyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The formylethenyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the inhibition of microbial growth, induction of apoptosis in cancer cells, and modulation of inflammatory pathways .
Comparison with Similar Compounds
Benzoic acid, 4-formyl-: This compound has a similar structure but lacks the methyl ester group.
Benzoic acid, 4-(1-hydroxyethenyl)-, methyl ester: This compound has a hydroxyl group instead of a formyl group.
Uniqueness: Benzoic acid, 4-(1-formylethenyl)-, methyl ester is unique due to the presence of both the formylethenyl and methyl ester functional groups. These groups confer distinct chemical properties, making it valuable for specific applications in chemistry, biology, and industry .
Properties
Molecular Formula |
C11H10O3 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
methyl 4-(3-oxoprop-1-en-2-yl)benzoate |
InChI |
InChI=1S/C11H10O3/c1-8(7-12)9-3-5-10(6-4-9)11(13)14-2/h3-7H,1H2,2H3 |
InChI Key |
XJVQIJNIKOFVDF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


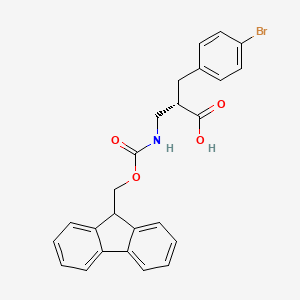
![Pyrazolo[1,5-a]pyridine-4-carbonyl chloride](/img/structure/B15220505.png)
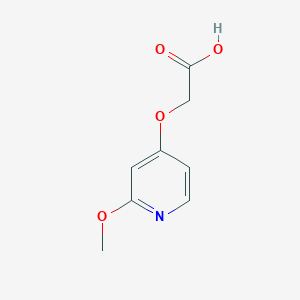
![8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane](/img/structure/B15220527.png)
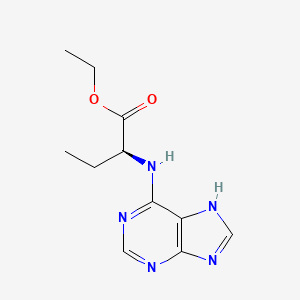
![3-(Methoxymethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B15220534.png)
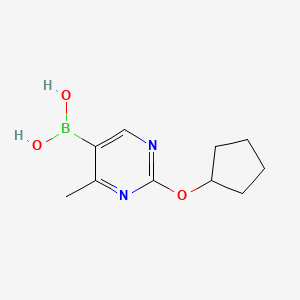
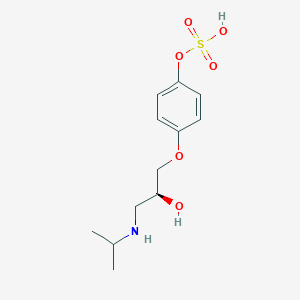
![4-Bromo-7-chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15220562.png)
![tert-butyl N-[(3S,5S)-5-(hydroxymethyl)oxolan-3-yl]carbamate](/img/structure/B15220564.png)
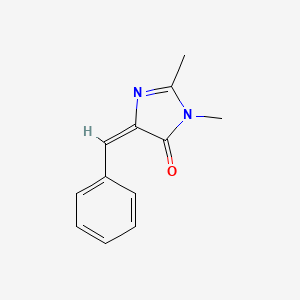
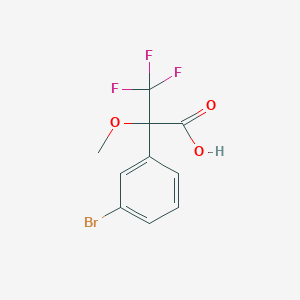

![3-Chloro-4-methyl-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)propyl]benzene-1-sulfonamide](/img/structure/B15220580.png)
